![molecular formula C15H15N3O2 B5380834 2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide, commonly known as Mecam, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Mecam belongs to the class of benzamides, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic properties.
作用機序
Mecam is believed to exert its biological activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDAC activity, Mecam can alter the expression of genes involved in various biological processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Mecam has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Mecam has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Mecam has been shown to exhibit analgesic activity by reducing the hypersensitivity of neurons in animal models of neuropathic pain.
実験室実験の利点と制限
One of the major advantages of Mecam is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, Mecam has been shown to exhibit anti-inflammatory and analgesic activity, which makes it a potential therapeutic agent for the treatment of inflammatory and neuropathic pain conditions. However, one of the limitations of Mecam is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of Mecam. One of the potential directions is the development of Mecam-based anticancer drugs, which can be used in the treatment of various types of cancer. Another potential direction is the development of Mecam-based anti-inflammatory and analgesic drugs, which can be used in the treatment of inflammatory and neuropathic pain conditions. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Mecam in vivo, as well as its potential side effects and toxicity.
合成法
Mecam can be synthesized by the reaction of 2-amino-N-(2-methylphenyl)benzamide with phosgene in the presence of a base, followed by the reaction of the resulting intermediate with ammonia. The yield of Mecam can be improved by using a solvent-free method, which involves the reaction of 2-amino-N-(2-methylphenyl)benzamide with phosgene in the presence of a catalyst, followed by the reaction of the resulting intermediate with ammonia.
科学的研究の応用
Mecam has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In preclinical studies, Mecam has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Mecam has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Mecam has been shown to exhibit analgesic activity in animal models of neuropathic pain.
特性
IUPAC Name |
2-[(2-methylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-6-2-4-8-12(10)17-15(20)18-13-9-5-3-7-11(13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGWFHYWMHWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

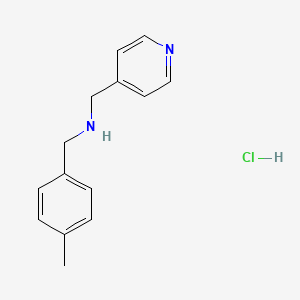
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
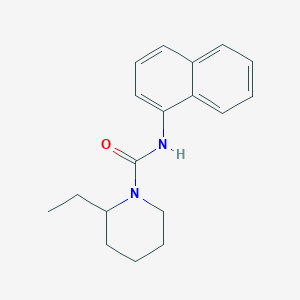
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
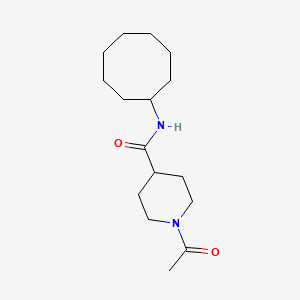
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
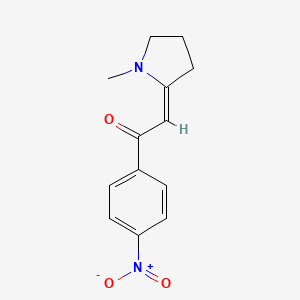
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
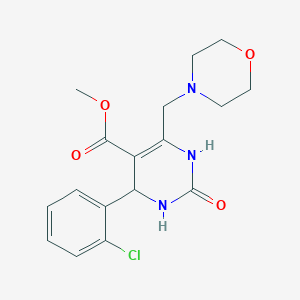
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)
